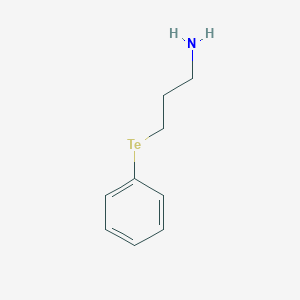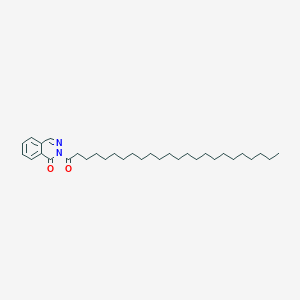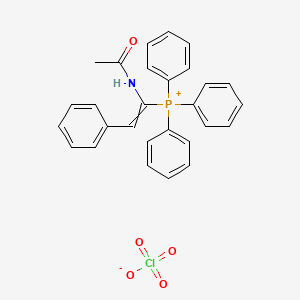
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate is a complex organic compound with the molecular formula C28H25ClNO5P It is known for its unique structure, which includes a phosphonium ion and a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate acetamido-phenylethenyl precursor in the presence of a perchlorate source. The reaction conditions often require a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling perchlorate salts, which can be hazardous .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphonium salts.
Substitution: Formation of substituted phenylethenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate involves its interaction with molecular targets through its phosphonium ion. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Acetamido-2,2-dichloro-vinyl)(triphenyl)phosphanium perchlorate
- Tetraphenylphosphonium chloride
- Methyltriphenylphosphonium bromide
Uniqueness
What sets (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate apart from similar compounds is its specific acetamido-phenylethenyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized research applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
140173-10-0 |
|---|---|
Molekularformel |
C28H25ClNO5P |
Molekulargewicht |
521.9 g/mol |
IUPAC-Name |
(1-acetamido-2-phenylethenyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H24NOP.ClHO4/c1-23(30)29-28(22-24-14-6-2-7-15-24)31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;2-1(3,4)5/h2-22H,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
CCYAMMVHKXXRAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=CC1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


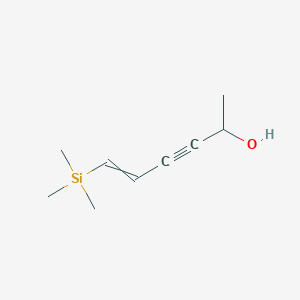
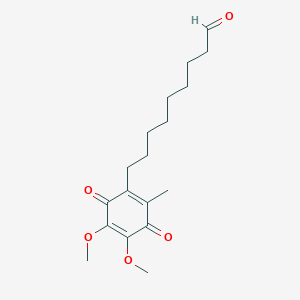

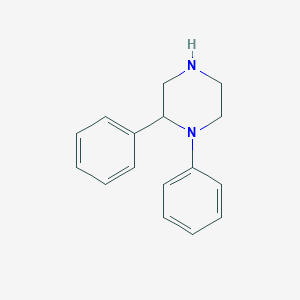
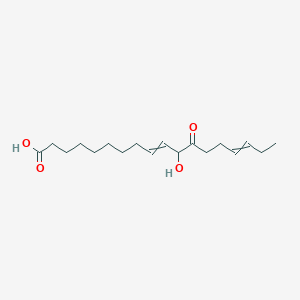
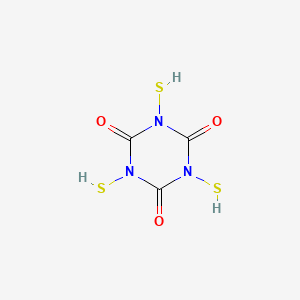
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)


![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
